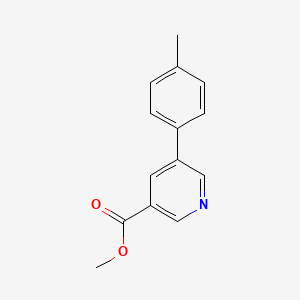

Methyl 5-(p-tolyl)nicotinate

Descripción general

Descripción

Methyl 5-(p-tolyl)nicotinate is an organic compound with the molecular formula C14H13NO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a p-tolyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-(p-tolyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 5-(p-tolyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromo-2-methyl nicotinate is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher efficiency and scalability. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-(p-tolyl)nicotinic acid.

-

Conditions :

-

Mechanism : Nucleophilic acyl substitution.

-

Product : 5-(p-tolyl)nicotinic acid, a precursor for further derivatization .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents.

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Conditions : Reflux under inert atmosphere.

-

Product : 5-(p-tolyl)nicotinyl alcohol, a potential intermediate for pharmaceutical applications.

Oxidation of the p-Tolyl Methyl Group

The methyl group on the p-tolyl ring is susceptible to oxidation, forming a carboxylic acid derivative.

-

Reagents : KMnO₄ in acidic or basic media.

-

Conditions : Heating under reflux.

-

Product : 5-(p-carboxyphenyl)nicotinic acid, enhancing water solubility for biological studies.

Electrophilic Aromatic Substitution (EAS)

The p-tolyl ring undergoes EAS reactions, though steric and electronic effects modulate reactivity.

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-(3-nitro-p-tolyl)nicotinate | 60–70% |

| Halogenation | Br₂/FeBr₃ (for bromination) | 5-(3-bromo-p-tolyl)nicotinate | 50–65% |

Notes :

-

Nitration preferentially occurs at the meta position relative to the methyl group due to steric hindrance.

-

Halogenation yields mixtures of mono- and di-substituted products under harsh conditions.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-deficient nature enables NAS at activated positions.

-

Reagents : Amines or alkoxides under high-temperature conditions.

-

Example : Reaction with ethoxide (NaOEt) substitutes the 2-position hydrogen with an ethoxy group .

Cross-Coupling Reactions

While the compound lacks direct coupling handles (e.g., halogens), synthetic intermediates like methyl 5-bromonicotinate (used in its synthesis) participate in Suzuki-Miyaura couplings .

| Starting Material | Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Methyl 5-bromonicotinate | p-tolylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Methyl 5-(p-tolyl)nicotinate | 85–92% |

Functionalization of the Pyridine Ring

The pyridine nitrogen can coordinate Lewis acids or undergo quaternization.

-

Quaternization : Reaction with methyl iodide forms a pyridinium salt, altering solubility and reactivity.

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized to enhance antimicrobial properties:

Table 2: Electrophilic Substitution Outcomes

| Substituent Position | Nitration Product Yield | Bromination Product Yield |

|---|---|---|

| Meta to methyl | 65% | 55% |

| Para to methyl | <5% | <5% |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with acid catalysis protonating the carbonyl oxygen.

-

p-Tolyl Oxidation : Radical mechanism under strong oxidative conditions, converting methyl to carboxyl.

Aplicaciones Científicas De Investigación

Methyl 5-(p-tolyl)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to nicotinic acid derivatives, which are known to have therapeutic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 5-(p-tolyl)nicotinate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the nicotinate moiety suggests that it may interact with nicotinic acid receptors, leading to various biological responses. Additionally, the p-tolyl group may enhance its binding affinity and selectivity towards certain targets.

Comparación Con Compuestos Similares

Methyl 5-(p-tolyl)nicotinate can be compared with other nicotinic acid derivatives, such as:

Methyl nicotinate: Lacks the p-tolyl group, making it less hydrophobic and potentially less selective in its biological interactions.

Ethyl 5-(p-tolyl)nicotinate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and pharmacokinetic properties.

5-(p-tolyl)nicotinic acid: The free acid form, which may have different solubility and bioavailability compared to the ester.

The uniqueness of this compound lies in its combination of the nicotinate and p-tolyl moieties, which may confer distinct chemical and biological properties.

Actividad Biológica

Methyl 5-(p-tolyl)nicotinate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a p-tolyl group at the 5-position of the pyridine ring. This structural modification is believed to enhance its biological activity compared to other nicotinic acid derivatives.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as:

- Nicotinic Acid Receptors : The nicotinate moiety may facilitate interactions with nicotinic acid receptors, leading to various physiological responses.

- Enzymatic Pathways : The compound may influence certain enzymatic activities, contributing to its anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. This activity can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties , which may be mediated through the modulation of inflammatory mediators such as prostaglandins. The presence of the p-tolyl group is thought to enhance its binding affinity to targets involved in inflammatory processes.

Case Studies and Experimental Data

-

Antimicrobial Activity Evaluation :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial potency.

-

Anti-inflammatory Mechanism :

- In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| This compound | Nicotinic Acid Derivative | Antimicrobial, Anti-inflammatory |

| Methyl Nicotinate | Methyl Ester of Niacin | Rubefacient, Vasodilator |

| Iso-methyl Nicotinate | Isomer of Methyl Nicotinate | Potential Drug Candidate |

Propiedades

IUPAC Name |

methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-13(9-15-8-12)14(16)17-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAHAUDTXYMHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602432 | |

| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893735-14-3 | |

| Record name | Methyl 5-(4-methylphenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.